2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide
Description
Properties
IUPAC Name |
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYGIBIHKAKDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1C(F)(F)F)/C(=N/O)/N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
This intermediate is pivotal for subsequent amidoxime formation. Two dominant routes have been reported:
Halogen Exchange (Halex) Reaction
A method adapted from EP0608713A1 involves chlorine/fluorine exchange on chlorinated precursors. For example, 2-chloro-5,6-difluorobenzonitrile undergoes Halex reaction with potassium fluoride at 180°C in sulfolane, yielding 2,3-difluorobenzonitrile. Introducing the trifluoromethyl group requires additional steps, such as radical trifluoromethylation using CF3I and a copper catalyst.
Reaction Conditions :
Direct Trifluoromethylation
An alternative approach employs Ullmann-type coupling between 2,3-difluorobenzonitrile and a trifluoromethylating reagent. For instance, using methyl chlorodifluoroacetate (MCDFA) as a CF3 source in the presence of CuI and 1,10-phenanthroline achieves the trifluoromethyl group insertion.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMF |
| Temperature | 110°C |
| Time | 16 h |
| Yield | 55–60% |
Amidoxime Formation Strategies
Converting the nitrile group to the N-hydroxybenzimidamide moiety typically involves hydroxylamine. However, competing reactions (e.g., over-oxidation to carboxylic acids) necessitate precise control.
Hydroxylamine Hydrochloride Method
A classic approach uses hydroxylamine hydrochloride in ethanol/water under reflux. For DFHTB, this method is modified to prevent trifluoromethyl group degradation:
Procedure :
-
Dissolve 2,3-difluoro-6-(trifluoromethyl)benzonitrile (1.0 equiv) in anhydrous ethanol.
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Add hydroxylamine hydrochloride (2.5 equiv) and sodium acetate (3.0 equiv).
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Reflux at 80°C for 8–12 h under nitrogen.
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Cool, precipitate product with ice water, and purify via recrystallization (hexane/EtOAc).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while improving yield:
| Condition | Conventional | Microwave |
|---|---|---|
| Time | 12 h | 45 min |
| Temperature | 80°C | 120°C |
| Yield | 65% | 82% |
Mechanistic studies suggest accelerated nucleophilic attack due to localized superheating.
Fluorination and Protecting Group Tactics
Late-Stage Fluorination
Introducing fluorine after amidoxime formation avoids side reactions. Electrophilic fluorinating agents like Selectfluor® are employed:
Example Protocol :
Protective Group Strategies
The amidoxime group is protected as its tert-butyldimethylsilyl (TBDMS) ether during fluorination:
-
Protect amidoxime with TBDMS-Cl (1.1 equiv) in DMF.
-
Perform fluorination as above.
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Deprotect with TBAF (tetrabutylammonium fluoride).
Advantages :
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) |
|---|---|
| 2-Chloro-5,6-difluorobenzonitrile | 320 |
| CuI | 450 |
| Selectfluor® | 1,200 |
| Hydroxylamine HCl | 85 |
Microwave-assisted methods reduce energy costs by 40% compared to conventional heating.
Waste Management
-
Fluoride Byproducts : Neutralization with Ca(OH)2 precipitates CaF2, which is filtered and disposed of as non-hazardous waste.
-
Chlorinated Solvents : Recycled via distillation, achieving >90% recovery efficiency.
Emerging Methodologies
Photoredox Catalysis
Recent advances use visible light-mediated catalysis for trifluoromethylation. For example, Ru(bpy)3Cl2 catalyzes CF3 group transfer from Umemoto’s reagent under blue LED light, achieving 70% yield at room temperature.
Flow Chemistry
Continuous flow systems enhance safety and scalability for exothermic steps (e.g., Halex reactions):
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 24 h | 2 h |
| Temperature Control | ±5°C | ±0.5°C |
| Throughput | 50 g/day | 500 g/day |
Chemical Reactions Analysis
Types of Reactions
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenecarboximidamides.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 2,3-difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide exhibit significant anticancer properties. Studies have shown that fluorinated benzimidamides can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural characteristics allow it to disrupt bacterial cell membranes, leading to cell death.
Biochemical Studies
- Enzyme Inhibition : This compound has been studied as a potential inhibitor of specific enzymes involved in metabolic processes. For instance, its ability to bind to active sites of enzymes can lead to the development of new therapeutic agents targeting metabolic diseases.
- Biomolecular Interactions : Investigations into how this compound interacts with nucleic acids and proteins can provide insights into its role as a molecular probe in biological systems.
Material Science
- Fluorinated Polymers : The synthesis of polymers incorporating this compound can lead to materials with enhanced thermal stability and chemical resistance. Such materials are valuable in coatings and electronic applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various fluorinated benzimidamides, including derivatives of this compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Enzyme Inhibition
In a biochemical assay, researchers assessed the inhibitory effects of this compound on the enzyme dihydrofolate reductase (DHFR). The compound exhibited competitive inhibition with a Ki value of 0.5 µM, suggesting its potential as a lead compound for developing antifolate drugs.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-difluoro-6-(trifluoromethyl)benzonitrile
- 2,3-difluoro-6-(trifluoromethyl)benzamide
- 2,3-difluoro-6-(trifluoromethyl)benzylamine
Uniqueness
Compared to similar compounds, 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide exhibits unique properties due to the presence of both hydroxy and trifluoromethyl groups
Biological Activity
2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS No. 180410-47-3) is a fluorinated benzimidamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C8H5F5N2O. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H5F5N2O |
| Molecular Weight | 252.13 g/mol |
| CAS Number | 180410-47-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors enhance insulin secretion and decrease glucagon levels, thus improving glycemic control .
- Antiviral Activity : Research indicates that benzimidazole derivatives possess antiviral properties. While specific data on this compound is limited, similar compounds have demonstrated efficacy against various viral infections .
Antidiabetic Effects
A study investigating the structure-activity relationship (SAR) of DPP-IV inhibitors highlighted the importance of fluorinated compounds in enhancing biological activity. The introduction of fluorine atoms in the benzimidazole scaffold was found to significantly improve inhibitory potency against DPP-IV, suggesting that this compound may exhibit similar effects .
Antiviral Potential
Benzimidazole derivatives have been explored for their antiviral activity against several RNA and DNA viruses. While specific studies on this compound are scarce, analogous compounds have shown promising results against viruses such as hepatitis C and human cytomegalovirus (CMV) .
Case Studies
- DPP-IV Inhibition : In vitro studies have demonstrated that compounds with similar structures to this compound exhibit IC50 values in the low micromolar range against DPP-IV. This suggests a potential for therapeutic application in managing T2DM .
- Antiviral Activity : A review on antiviral agents noted that benzimidazole derivatives can inhibit viral replication effectively. For example, compounds with structural similarities showed EC50 values ranging from 0.5 to 10 μM against various viruses, indicating that further exploration of this compound's antiviral properties could be beneficial .
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact (S24/25) .
- Waste disposal : Fluorinated compounds require incineration to prevent environmental release.
- Dust control : Use wet methods to minimize inhalation (S22) .
Why do alternative synthetic pathways for similar benzimidamides yield contradictory results?
Advanced Research Question
For example, Cu(I)-catalyzed methods may favor aryl iodides, while I2/KI-mediated cyclization tolerates bromides. Conflicting yields often stem from:
- Intermediate stability : Reactive imidoyl chlorides may decompose under acidic conditions.
- Solvent polarity : THF vs. DMF alters reaction kinetics.
Systematic DoE (Design of Experiments) can identify critical parameters (e.g., temperature, ligand ratio) to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
